molecular formula C15H18N2O6 B1667083 Binapacryl CAS No. 485-31-4

Binapacryl

Cat. No.: B1667083
CAS No.: 485-31-4
M. Wt: 322.31 g/mol
InChI Key: ZRDUSMYWDRPZRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Binapacryl is synthesized through the esterification of dinoseb with 3-methylcrotonic acid. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by reacting dinoseb with 3-methylcrotonic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Scientific Research Applications

Binapacryl has been used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its specific ester linkage, which allows it to be metabolized into dinoseb. This property makes it both effective as a pesticide and a subject of toxicological concern. Its ability to undergo various chemical reactions also makes it a valuable compound for research in organic chemistry .

Properties

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate
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InChI

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3
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InChI Key

ZRDUSMYWDRPZRM-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C
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Molecular Formula

C15H18N2O6
Record name BINAPACRYL
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DSSTOX Substance ID

DTXSID9040269
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Molecular Weight

322.31 g/mol
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Physical Description

Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
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Solubility

Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none
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Density

1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013
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Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/
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Color/Form

COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals

CAS No.

485-31-4
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Melting Point

66-67 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Binapacryl?

A1: While the exact mechanism of action of this compound remains unclear, research suggests it primarily acts as a fungicide and acaricide. Its activity is attributed to its ability to disrupt energy production within fungal and mite cells.

Q2: How does this compound affect mite populations in agricultural settings?

A2: this compound effectively controls mite populations by targeting their eggs, demonstrating ovicidal activity [, , ]. This ovicidal effect is crucial in disrupting the mite life cycle and preventing population outbreaks.

Q3: What are the visible effects of this compound on mite eggs?

A3: this compound causes characteristic damage to mite eggs, including cracks and fissures in the eggshell []. This damage is thought to disrupt embryonic development and lead to egg mortality.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C13H18N2O6, and its molecular weight is 298.3 g/mol.

Q5: What challenges are associated with formulating stable this compound suspensions?

A5: Maintaining the stability of this compound suspensions poses a challenge due to the tendency of the compound to undergo particle growth at temperatures above 30°C []. This growth can lead to changes in the physical properties of the formulation, making it difficult to redisperse and potentially impacting its effectiveness.

Q6: How can the stability of this compound suspensions be improved?

A6: The addition of small amounts of water-insoluble resin during the formulation process has been shown to effectively inhibit particle growth in this compound suspensions, thereby enhancing their physical stability [].

Q7: Has resistance to this compound been observed in pest populations?

A7: Yes, resistance to this compound has been documented in fruit tree red spider mites (Panonychus ulmi) after several years of use [, ]. This highlights the need for resistance management strategies to ensure the long-term effectiveness of this acaricide.

Q8: Does this compound exhibit cross-resistance with other acaricides?

A8: Studies have shown that this compound exhibits a low degree of cross-resistance with dinocap in fruit tree red spider mites []. This finding suggests that mites resistant to this compound might still be susceptible to dinocap, offering a potential alternative for control.

Q9: What are the potential environmental impacts of this compound?

A9: this compound has been shown to negatively impact earthworm populations in apple orchards []. This effect raises concerns about its broader ecological impact and the importance of judicious use to minimize adverse effects on beneficial organisms.

Q10: What effects does this compound have on non-target organisms?

A10: Laboratory and field studies have shown that this compound can be toxic to beneficial insects like the predatory mite, Hippodamia convergens, especially at higher dosages []. This toxicity highlights the importance of considering the potential impact of this compound applications on beneficial insect populations in agricultural ecosystems.

Q11: What analytical techniques are used for this compound analysis?

A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), has been successfully employed for the detection and quantification of this compound residues in various matrices, including fruits and cosmetics []. This technique offers high sensitivity and selectivity for accurate analysis.

Q12: When was this compound first introduced as a fungicide?

A12: this compound was first introduced as a fungicide for controlling apple powdery mildew (Podosphaera leucotricha) in the early 1960s []. It offered a new option for managing this economically important disease.

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